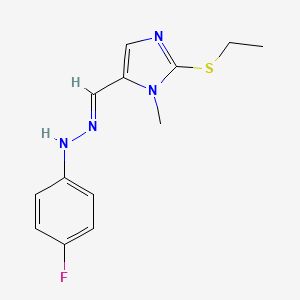

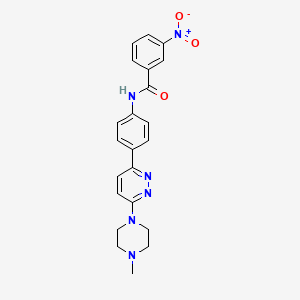

![molecular formula C10H11ClN2O3 B2998502 5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride CAS No. 1047974-79-7](/img/structure/B2998502.png)

5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

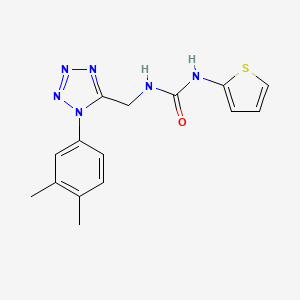

“5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride” is a chemical compound with the molecular formula C10H11N2O3 . It is related to the compound 2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringFC(F)(F)C(=O)NC1CNC(=O)c2cc3OCOc3cc12 . This indicates that the compound contains a trifluoroacetamide group attached to a tetrahydro[1,3]dioxolo[4,5-g]isoquinoline core .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of diverse heterocyclic systems, including pyrrolo- and indoloisoquinolinones, through intramolecular cyclizations, showcasing its versatility in creating complex molecular structures essential for drug development and organic materials (Katritzky, Mehta, & He, 2001).

Anticancer Activity

One study reported the synthesis of novel 5-Oxo-5,6,7,8-tetrahydroquinoline derivatives containing a sulfonamide moiety. These compounds were designed according to pharmacophoric requirements for carbonic anhydrase inhibiting anticancer drugs. Some synthesized compounds showed promising in vitro anticancer activity against the MCF7 human breast cancer cell line, indicating the potential of such derivatives in cancer therapy (Ahmed, Badahdah, & Qassar, 2017).

Asymmetric Synthesis

The compound plays a role in asymmetric synthesis, providing a stereoselective access to new dihydroimidazo[2,1-a]isoquinolin-3-ones, which are significant in the synthesis of compounds with potential pharmaceutical applications (Sieck, Ehwald, & Liebscher, 2005).

Synthesis of Tetra- and Penta-heterocyclic Compounds

Research has also focused on synthesizing tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety. These compounds are valuable for their potential applications in medicinal chemistry and drug design (Abdallah, Hassaneen, & Abdelhadi, 2009).

Mecanismo De Acción

Target of Action

The primary target of 5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride is thought to be the Alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

This compound is believed to act as a partial agonist at the Alpha-2 adrenergic receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the cell that are different from those caused by full agonists.

Result of Action

The activation of Alpha-2 adrenergic receptors by this compound can lead to a variety of molecular and cellular effects. For instance, it may result in a decrease in the release of certain neurotransmitters, which can affect neuronal signaling and potentially lead to changes in behavior and cognition .

Propiedades

IUPAC Name |

(5-oxo-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl)azanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3.ClH/c11-7-3-12-10(13)6-2-9-8(1-5(6)7)14-4-15-9;/h1-2,7H,3-4,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPMYLQVIBXZSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC3=C(C=C2C(=O)N1)OCO3)[NH3+].[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

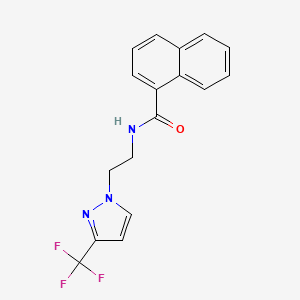

![Ethyl 2-(3-(2,2,2-trichloro-1-(4-methylbenzamido)ethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2998419.png)

![N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide](/img/structure/B2998425.png)

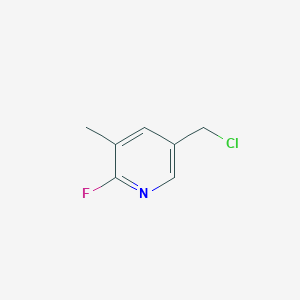

![2-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2998434.png)

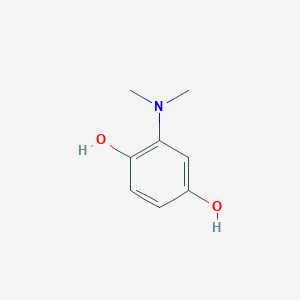

![N-(2-Methylsulfanylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2998439.png)